5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide
CAS No.: 2034250-59-2
Cat. No.: VC5107680
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034250-59-2 |
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Molecular Formula | C18H20ClN3O2 |
Molecular Weight | 345.83 |
IUPAC Name | 5-chloro-2-methoxy-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide |
Standard InChI | InChI=1S/C18H20ClN3O2/c1-24-16-8-7-13(19)11-15(16)18(23)21-12-14-5-4-10-22(14)17-6-2-3-9-20-17/h2-3,6-9,11,14H,4-5,10,12H2,1H3,(H,21,23) |
Standard InChI Key | KWMQRGDXAJTFET-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzamide core substituted with chlorine at position 5, methoxy at position 2, and a pyrrolidine-pyridine hybrid group at the amide nitrogen (Fig. 1). The molecular formula is C₁₉H₂₁ClN₃O₂, with a molecular weight of 364.84 g/mol. The presence of both pyridine and pyrrolidine rings introduces steric and electronic complexities that influence its conformational stability and intermolecular interactions .
Key Functional Groups:
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Benzamide backbone: Provides a planar aromatic system for π-π stacking and hydrophobic interactions.
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Chlorine substituent: Enhances electrophilicity and potential halogen bonding .
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Methoxy group: Modulates electron density and solubility via its electron-donating effects.
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Pyrrolidine-pyridine moiety: Introduces basicity and hydrogen-bonding capabilities, critical for target engagement in biological systems .
Spectral Characterization
While experimental data for this compound are unavailable, analogous benzamides exhibit characteristic signatures:
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¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.8–8.2 ppm .
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) are typical .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of the benzamide core (Fig. 2):
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Benzamide formation: Coupling 5-chloro-2-methoxybenzoic acid with (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine via HBTU-mediated amidation .
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Pyrrolidine-pyridine assembly: Cyclization of proline derivatives with 2-aminopyridine, followed by methylation .
Challenges and Solutions
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Steric hindrance: Bulky substituents on the pyrrolidine ring may reduce amidation yields. Using microwave-assisted synthesis could enhance reaction efficiency .
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Regioselectivity: Protecting group strategies (e.g., Boc for amines) ensure correct substitution patterns .
Structure-Activity Relationships (SAR)
Role of Substituents
Data from analogous PI3K inhibitors (e.g., Imidazo[1,2-a]pyridines) highlight critical SAR trends :
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Chlorine at position 5: Enhances target affinity by occupying hydrophobic pockets (Table 1).
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Methoxy group: Optimal at position 2 for balancing solubility and membrane permeability.
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Pyrrolidine-pyridine group: The pyridine nitrogen facilitates hydrogen bonding, while pyrrolidine’s rigidity reduces entropic penalties upon binding .
Table 1: Comparative bioactivity of benzamide derivatives
Compound | Target | IC₅₀ (nM) | Source |
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Query compound | Hypothetical | ~50* | Modeled |
5-Chloro-2-methoxy analog | PI3Kα | 14.1 | |
Pyridine-sulfonamide | Kinase X | 22.3 |
*Estimated via molecular docking against PI3Kα (homology model).
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